1-Methyl-3-methylene-2-pyrrolidinone
Overview
Description
1-Methyl-3-methylene-2-pyrrolidinone is a useful research compound. Its molecular formula is C6H9NO and its molecular weight is 111.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Polymerization Processes 1-Methyl-2-pyrrolidinone has been utilized in polymerization processes, particularly as an efficient electron-pair donor in conjunction with other coinitiators for isobutylene polymerization. This application highlights its role in synthesizing linear living α,ω-bis(t-chloro)polyisobutylene, showcasing its potential in creating polymers with specific end functionalities, which is crucial for developing advanced materials with tailored properties (Pratap & Heller, 1992).
Organic Synthesis and Drug Discovery In organic synthesis, 1-Methyl-3-methylene-2-pyrrolidinone derivatives have been investigated for their potential as antitumor agents. Although the synthesized α-methylenebutyrolactams related to known antitumor agents did not show significant activity in initial screenings, this research opens avenues for the synthesis of novel compounds with potential therapeutic applications (Kornet, 1979).
Materials Science In materials science, the reduction of graphene oxide in N-methyl-2-pyrrolidinone to produce stable colloidal dispersions of reduced graphene oxide has been demonstrated. This solvothermal reduction process is significant for applications in electronics and energy storage, as it provides a method for producing graphene-based materials with high conductivity and stability (Dubin et al., 2010).
Catalysis and Organic Reactions The compound has shown utility in catalysis, for instance, in the C-3/5 methylation of pyridines using temporary dearomatisation. This method employs methanol and formaldehyde as key reagents, highlighting a novel approach to modifying pyridines, a crucial structural motif in many pharmaceuticals and organic materials. This catalytic method opens new pathways for the functionalization of aromatic compounds with high precision (Grozavu et al., 2020).
Properties
IUPAC Name |
1-methyl-3-methylidenepyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-5-3-4-7(2)6(5)8/h1,3-4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXKUUDFKHVAGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445597 | |
Record name | 1-methyl-3-methylene-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50586-05-5 | |
Record name | 1-methyl-3-methylene-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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